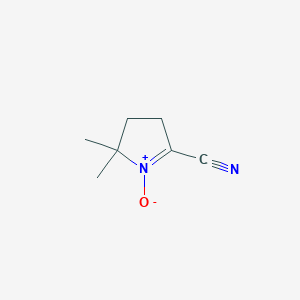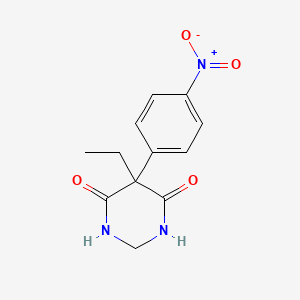
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the class of dihydropyrimidines Dihydropyrimidines are known for their diverse biological activities and have been studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of ethyl acetoacetate, urea, and 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Analyse Des Réactions Chimiques
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the treatment of neurodegenerative diseases due to its neuroprotective properties.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection.
Comparaison Avec Des Composés Similaires
5-Ethyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione can be compared with other dihydropyrimidine derivatives:
5-Methyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-5-(4-nitrophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a phenyl group instead of an ethyl group.
5-Ethyl-5-(4-chlorophenyl)dihydropyrimidine-4,6(1H,5H)-dione: Contains a chlorophenyl group instead of a nitrophenyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Propriétés
Numéro CAS |
58061-81-7 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
5-ethyl-5-(4-nitrophenyl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H13N3O4/c1-2-12(10(16)13-7-14-11(12)17)8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3,(H,13,16)(H,14,17) |
Clé InChI |
CIKVPQBQLRWWAT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)


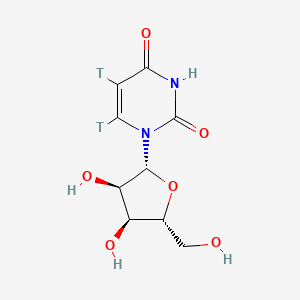

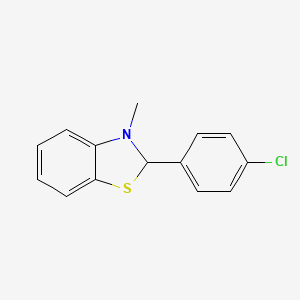
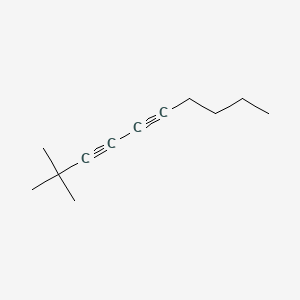
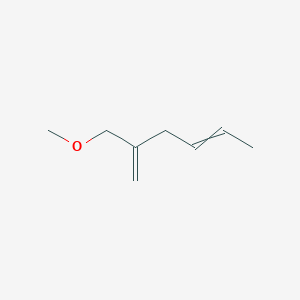

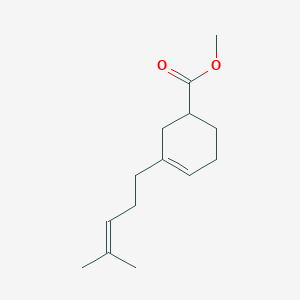
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
